2-(Piperidin-2-yl)pyrazolo[1,5-a]pyrimidin-7-ol dihydrochloride
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Overview
Description
2-(Piperidin-2-yl)pyrazolo[1,5-a]pyrimidin-7-ol dihydrochloride is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities . The compound consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of 2-(Piperidin-2-yl)pyrazolo[1,5-a]pyrimidin-7-ol dihydrochloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using specific leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) . Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-(Piperidin-2-yl)pyrazolo[1,5-a]pyrimidin-7-ol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or pyrimidine rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antitumor scaffold and enzymatic inhibitory activity . It has shown promise in the development of new drugs targeting various diseases, including cancer . In material science, its significant photophysical properties make it useful in the design of new materials with specific optical characteristics . Additionally, it is used in combinatorial library design and drug discovery due to its synthetic versatility .
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)pyrazolo[1,5-a]pyrimidin-7-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, interfering with the activity of certain enzymes involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application, but they often involve key regulatory proteins and signaling pathways in cells .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 2-(Piperidin-2-yl)pyrazolo[1,5-a]pyrimidin-7-ol dihydrochloride stands out due to its unique structural features and biological activities . Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which also exhibit significant biological activities and are explored for their potential as CDK2 inhibitors . the specific modifications in the structure of this compound provide it with distinct properties and applications .
Properties
Molecular Formula |
C11H16Cl2N4O |
---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
2-piperidin-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one;dihydrochloride |
InChI |
InChI=1S/C11H14N4O.2ClH/c16-11-4-6-13-10-7-9(14-15(10)11)8-3-1-2-5-12-8;;/h4,6-8,12,14H,1-3,5H2;2*1H |
InChI Key |
VDVZTQYBGWBPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC3=NC=CC(=O)N3N2.Cl.Cl |
Origin of Product |
United States |
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